2-Amino-1,3-thiazole-4-carbonyl chloride
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Overview
Description
2-Amino-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carbonyl chloride group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-thiazole-4-carbonyl chloride typically involves the reaction of 2-amino-1,3-thiazole with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group.
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Using Phosgene
Reaction: 2-Amino-1,3-thiazole + Phosgene → this compound
Conditions: The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.
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Using Thionyl Chloride
Reaction: 2-Amino-1,3-thiazole + Thionyl Chloride → this compound
Conditions: This reaction is typically carried out under reflux conditions with thionyl chloride in an inert solvent like chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and safe handling of reactive intermediates like phosgene and thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:
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Nucleophilic Substitution
Reagents: Amines, alcohols, thiols
Conditions: Typically carried out in an inert solvent at room temperature or slightly elevated temperatures.
Products: Formation of corresponding amides, esters, and thioesters.
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Hydrolysis
Reagents: Water or aqueous base
Conditions: Mild to moderate temperatures.
Products: 2-Amino-1,3-thiazole-4-carboxylic acid.
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Condensation Reactions
Reagents: Various nucleophiles such as hydrazines, hydroxylamines.
Conditions: Carried out in the presence of a base or acid catalyst.
Products: Formation of hydrazides, oximes, and other derivatives.
Scientific Research Applications
2-Amino-1,3-thiazole-4-carbonyl chloride has a wide range of applications in scientific research:
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Medicinal Chemistry
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Biological Studies
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Industrial Applications
Mechanism of Action
The mechanism of action of 2-Amino-1,3-thiazole-4-carbonyl chloride is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modification of receptor functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole-4-carboxylic acid: Lacks the reactive carbonyl chloride group but can be used as a precursor in further synthetic modifications.
2-Amino-1,3-thiazole-4-carboxamide: Contains an amide group instead of the carbonyl chloride, offering different reactivity and applications.
2-Amino-1,3-thiazole-4-carboxylate esters: Ester derivatives that are used in various synthetic applications.
Uniqueness
2-Amino-1,3-thiazole-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations and applications in both research and industry .
Properties
IUPAC Name |
2-amino-1,3-thiazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSWDFRUFTPKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608544 |
Source
|
Record name | 2-Amino-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749795-92-4 |
Source
|
Record name | 2-Amino-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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